molecular formula C28H38N2O4S B12944878 N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide

N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide

Cat. No.: B12944878
M. Wt: 498.7 g/mol
InChI Key: RIBMEIXKQHDUCD-RXDHMRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazoline ring, a cyclohexyl group, and a benzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide involves multiple steps, including the formation of the oxazoline ring, the attachment of the cyclohexyl group, and the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides, oxazoline derivatives, and cyclohexyl-containing molecules. These compounds share structural features with N-(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-(((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)phenyl)benzenesulfonamide but may differ in their specific functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer specific properties and reactivity

Properties

Molecular Formula

C28H38N2O4S

Molecular Weight

498.7 g/mol

IUPAC Name

N-[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxy-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C28H38N2O4S/c1-18(2)22-15-14-20(5)16-26(22)34-25-13-9-12-23(28-29-24(17-33-28)19(3)4)27(25)30-35(31,32)21-10-7-6-8-11-21/h6-13,18-20,22,24,26,30H,14-17H2,1-5H3/t20-,22+,24+,26-/m0/s1

InChI Key

RIBMEIXKQHDUCD-RXDHMRHRSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC2=CC=CC(=C2NS(=O)(=O)C3=CC=CC=C3)C4=N[C@H](CO4)C(C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC2=CC=CC(=C2NS(=O)(=O)C3=CC=CC=C3)C4=NC(CO4)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.